5-Bromo-2,3'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

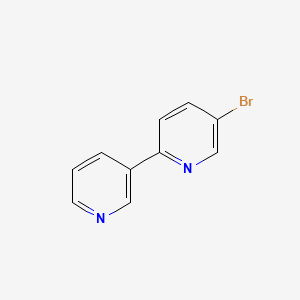

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJRIAPZWHYPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464417 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-53-8 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3'-bipyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3'-bipyridine is a halogenated heterocyclic compound that has garnered significant interest in the fields of coordination chemistry, catalysis, and medicinal chemistry. Its unique structural framework, featuring two interconnected pyridine rings with a bromine substituent, makes it a versatile building block for the synthesis of more complex molecules with tailored electronic and steric properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its applications, particularly as a scaffold for the development of targeted therapeutics.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 774-53-8 | [1][2] |

| 35989-02-7 (synonym) | ||

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| Appearance | White to off-white solid, crystalline powder | |

| Melting Point | 75-78 °C or 103-104 °C | |

| Boiling Point | 332.4 °C at 760 mmHg | |

| Solubility | Slightly soluble in water; Soluble in common organic solvents such as ethanol and dichloromethane. | |

| Purity | Typically ≥ 98% | [1] |

Note: Conflicting melting point data exists in the literature, which may be due to different crystalline forms or measurement conditions.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi coupling. These methods offer a high degree of control and are adaptable for creating a wide range of bipyridine derivatives. Below is a generalized experimental protocol based on these established methods.

Generalized Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound. The specific choice of catalyst, ligand, base, and solvent may require optimization for yield and purity.

1. Materials:

-

2-Bromopyridine

-

3-Bromopyridine (as a precursor for the organometallic reagent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Organometallic reagent precursor (e.g., n-BuLi for Negishi coupling, or a suitable organotin reagent for Stille coupling)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Base (for Suzuki coupling, e.g., K₂CO₃, Cs₂CO₃)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

2. Procedure (Illustrative Example using Negishi Coupling):

-

Preparation of the Organozinc Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-bromopyridine in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes. After stirring for 30 minutes, add a solution of anhydrous zinc chloride in THF and allow the mixture to warm to room temperature.

-

Cross-Coupling Reaction: In a separate flask, dissolve 2-bromopyridine and the palladium catalyst in anhydrous THF. To this solution, add the freshly prepared organozinc reagent via cannula.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

3. Characterization:

Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motif is a key component in a variety of biologically active molecules. The bipyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to coordinate with metal ions in metalloenzymes and to act as a versatile scaffold for presenting functional groups that can interact with biological targets.

The bromine atom on the 2,3'-bipyridine core serves as a convenient handle for further chemical modifications through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the bipyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Role as a Scaffold for Kinase Inhibitors

A significant application of bipyridine derivatives in drug discovery is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the bipyridine scaffold can serve as an effective mimic of the adenine part of ATP, anchoring the inhibitor in the active site. The bromine atom of this compound can be replaced with various aryl or alkyl groups to extend into other regions of the ATP-binding site, thereby enhancing binding affinity and selectivity for the target kinase.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined chemical and physical properties, coupled with the accessibility of robust synthetic methodologies, make it an attractive starting material for the creation of complex molecular architectures. In the context of drug discovery, the bipyridine scaffold, functionalized via the reactive bromine atom, holds significant promise for the development of targeted therapies, particularly in the area of kinase inhibition. Further exploration of the chemical space accessible from this compound is likely to yield novel compounds with potent and selective biological activities.

References

An In-depth Technical Profile of 5-Bromo-2,3'-bipyridine

This technical guide provides a detailed overview of the fundamental physicochemical properties of 5-Bromo-2,3'-bipyridine, a key building block in coordination chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂[1][2][3][4] |

| Molecular Weight | 235.08 g/mol [1][2][3][4] |

| IUPAC Name | 3-bromo-5-pyridin-2-ylpyridine[1][2] |

| CAS Number | 35989-02-7[1][2] |

Structural and Chemical Identity

This compound is an organic compound featuring a bipyridine framework with a bromine atom substituted at the 5' position.[1] This specific substitution pattern influences its electronic properties and steric profile, making it a versatile ligand for the synthesis of transition metal complexes.[1] The non-symmetrical nature of the 2,3'-linkage creates unique coordination geometries compared to its 2,2'-bipyridine isomer.[1]

The relationship between the compound's name, its elemental composition (formula), and its molar mass (molecular weight) is a fundamental concept in chemistry, as illustrated in the diagram below.

Experimental Considerations

Detailed experimental protocols for the use of this compound are highly application-specific. As a ligand, its use in forming metal complexes would typically involve the following general steps:

-

Solubilization: Dissolving the ligand and a suitable metal salt in an appropriate solvent. This compound is soluble in solvents like ethanol and dichloromethane.[1]

-

Reaction: Mixing the solutions, often with heating and stirring, to facilitate the coordination reaction.

-

Isolation and Purification: Isolating the resulting metal complex through methods such as precipitation, crystallization, or chromatography.

-

Characterization: Confirming the structure and purity of the new compound using analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Due to the nature of this compound as a synthetic building block, it is not directly associated with biological signaling pathways. Its utility in the life sciences is primarily as a component in the synthesis of larger, more complex molecules, such as metal-based therapeutics or imaging agents, which may then be designed to interact with biological systems.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromo-2,3'-bipyridine, a valuable heterocyclic building block in pharmaceutical and materials science research. The document details the core methodologies, including Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, offering insights into reaction conditions, starting materials, and potential outcomes.

Introduction

This compound is a key intermediate in the synthesis of a wide range of functional molecules. The presence of the bromine atom at the 5-position of one pyridine ring and the nitrogen atom's location in the 2 and 3' positions of the bipyridine system allows for diverse chemical modifications. This makes it a sought-after precursor for the development of novel ligands for catalysis, biologically active compounds, and advanced materials. The synthesis of this specific isomer, however, requires careful selection of coupling partners and reaction conditions to ensure regioselectivity and high yields. This guide will explore the most prevalent and effective synthetic strategies to produce this compound.

Core Synthetic Pathways

The construction of the C-C bond between the two pyridine rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a brominated pyridine with a pyridylboronic acid or ester, or vice-versa.

A general approach involves the coupling of 2-bromopyridine with 5-bromo-3-pyridinylboronic acid or the coupling of 3-pyridinylboronic acid with 2,5-dibromopyridine. The latter approach may require careful control of stoichiometry to favor the mono-arylation product.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling

The Negishi coupling reaction is another powerful tool for C-C bond formation, utilizing an organozinc reagent and an organic halide.[2] This method is known for its high functional group tolerance and mild reaction conditions.[3] For the synthesis of this compound, a plausible route involves the reaction of a pyridylzinc reagent with a brominated pyridine.

For instance, 3-pyridylzinc chloride can be coupled with 2,5-dibromopyridine. The organozinc reagent is typically prepared in situ from the corresponding halopyridine.

Catalytic Cycle for Negishi Coupling:

Caption: The catalytic cycle for the Negishi cross-coupling reaction.[2]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[4] While effective, the toxicity of organotin compounds is a significant drawback.[5] A potential route for synthesizing this compound via Stille coupling would be the reaction of 2-(tributylstannyl)pyridine with 3,5-dibromopyridine or 5-bromo-3-(tributylstannyl)pyridine with 2-bromopyridine.

General Experimental Workflow for Cross-Coupling Reactions:

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Adapted Suzuki-Miyaura Coupling Protocol:

Materials:

-

2,5-Dibromopyridine

-

3-Pyridinylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 2,5-dibromopyridine (1.0 eq), 3-pyridinylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

-

Degassing: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize typical reagents and conditions for the major synthetic pathways. Please note that optimal conditions may vary depending on the specific substrates and scale of the reaction.

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Pyridylboronic acid/ester | Pyridylzinc halide | Organostannane |

| Organic Halide | Bromopyridine | Bromopyridine | Bromopyridine |

| Catalyst | Palladium(0) or Palladium(II) complexes | Palladium(0) or Nickel(0) complexes | Palladium(0) complexes |

| Base | Often required (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Not always required | Not typically required |

| Solvent | Ethers (Dioxane, THF), Aromatic hydrocarbons (Toluene), often with water | Ethers (THF, Dioxane) | Ethers (THF), Aromatic hydrocarbons (Toluene), DMF |

| Advantages | Commercially available and stable reagents, relatively low toxicity of boron compounds.[1] | High functional group tolerance, mild reaction conditions.[3] | Tolerant to a wide variety of functional groups.[4] |

| Disadvantages | Base sensitivity of some substrates. | Moisture and air sensitivity of organozinc reagents. | High toxicity of organotin compounds and byproducts.[5] |

Table 2: Quantitative Data for a Representative Suzuki-Miyaura Coupling

| Parameter | Value/Description |

| Starting Material 1 | 2,5-Dibromopyridine |

| Starting Material 2 | 3-Pyridinylboronic acid |

| Catalyst Loading | 2-5 mol% of Pd(PPh₃)₄ |

| Base | 2.0 equivalents of K₂CO₃ |

| Solvent System | 1,4-Dioxane/Water (4:1) |

| Reaction Temperature | 85-95 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% (estimated based on similar reactions) |

| Purity | >98% after column chromatography (typical) |

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly attractive method due to the stability and low toxicity of the organoboron reagents. While the Negishi and Stille couplings offer viable alternatives with their own distinct advantages, the choice of synthetic route will ultimately be guided by factors such as substrate availability, desired scale, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate for their drug discovery and materials science endeavors. Further optimization of the reaction conditions for specific applications is encouraged to achieve the best possible outcomes.

References

An In-Depth Technical Guide to 5-Bromo-2,3'-bipyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3'-bipyridine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry, materials science, and medicinal chemistry. Its unique structural motif, featuring two interconnected pyridine rings with a bromine substituent, provides a versatile platform for the development of novel functional molecules. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and diverse applications of this compound. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical Structure and Identification

This compound is an aromatic compound with the molecular formula C₁₀H₇BrN₂.[1] The structure consists of a pyridine ring bonded to a second pyridine ring at the 3-position, with a bromine atom attached to the 5-position of the second ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-bromo-5-(pyridin-2-yl)pyridine |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CN=C2)Br[1] |

| Molecular Formula | C₁₀H₇BrN₂[1] |

| Molecular Weight | 235.08 g/mol [1] |

| CAS Number | 35989-02-7 |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, purification, and application in various chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 75-78 °C to 98-102 °C | [1] |

| Boiling Point | 332.4 °C | [1] |

| Density | ~1.5 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry: The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing compounds. The molecular ion peak (M+) appears as a doublet of approximately equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies, primarily involving metal-catalyzed cross-coupling reactions or direct bromination strategies.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely employed for the synthesis of biaryl compounds, including bipyridines.

A general approach involves the coupling of a pyridine-based boronic acid or organotin reagent with a brominated pyridine derivative in the presence of a palladium catalyst. For the synthesis of this compound, this could involve the reaction of 2-pyridylboronic acid with 3,5-dibromopyridine or a similar strategy.

Experimental Protocol: General Suzuki Coupling for Bipyridine Synthesis

A detailed, specific protocol for this compound is not available in the provided search results. However, a general procedure for a similar Suzuki coupling is as follows:

-

Reaction Setup: A mixture of the halo-pyridine (1.0 eq), the pyridylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is placed in a reaction vessel.

-

Solvent and Catalyst: A suitable solvent system (e.g., toluene/ethanol/water, dioxane) and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are added.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.

-

Work-up and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

dot

Caption: Generalized Suzuki coupling workflow for the synthesis of this compound.

Direct Bromination

Direct bromination of a 2,3'-bipyridine precursor is another potential synthetic route. This method involves treating the bipyridine with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, often in the presence of a catalyst or under specific reaction conditions to control the regioselectivity of the bromination.

Applications of this compound

The unique electronic and structural features of this compound make it a valuable building block in several areas of chemical science.

Coordination Chemistry and Catalysis

This compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals.[1] These metal complexes have shown potential in catalysis. For instance, bipyridine-based ligands are utilized in nitrogen reduction systems, where they can stabilize low-valent metal centers crucial for the activation of dinitrogen.[1] The bromine atom on the bipyridine framework offers a site for further functionalization, allowing for the fine-tuning of the electronic properties of the resulting metal complexes.[1]

Materials Science and Organic Electronics

Derivatives of this compound are being explored for their applications in organic electronics.[1] The bipyridine core is a known component in the design of organic light-emitting diodes (OLEDs) and other electronic materials. The presence of the bromine atom allows for further synthetic modifications through cross-coupling reactions, enabling the construction of larger conjugated systems with tailored photophysical and electronic properties.[1]

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound is employed in the construction of functional molecular assemblies and devices.[1] Its ability to coordinate with metal ions allows for the self-assembly of well-defined, complex architectures.

Medicinal Chemistry

While the direct biological activity of this compound has not been extensively reported in the searched literature, bipyridine-metal complexes have shown promise as anticancer agents. These complexes can interact with biological targets such as DNA and proteins, leading to cytotoxic effects in cancer cells. The bipyridine ligand plays a crucial role in the overall structure and reactivity of these metal-based drugs.

Biological Signaling Pathways

Currently, there is no specific information in the provided search results that directly links this compound to the modulation of any particular biological signaling pathways. The biological effects observed for related compounds are generally attributed to the metal complexes formed with bipyridine ligands, rather than the free ligand itself. The anticancer activity of such complexes often involves mechanisms like the induction of apoptosis and the generation of reactive oxygen species (ROS), which can impact various signaling cascades within cancer cells. Further research is needed to elucidate any direct biological effects of this compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in various scientific disciplines. Its synthesis, primarily through metal-catalyzed cross-coupling reactions, provides access to a key building block for the development of advanced materials, catalysts, and potential therapeutic agents. The data and protocols summarized in this guide are intended to support further research and innovation in the application of this promising molecule.

References

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2,3'-bipyridine

Introduction

5-Bromo-2,3'-bipyridine is an aromatic heterocyclic organic compound featuring a bipyridine framework with a bromine substituent.[1][2] Its molecular formula is C₁₀H₇BrN₂.[2][3][4] This compound serves as a versatile building block and ligand in coordination chemistry and organic synthesis, making it of significant interest to researchers in materials science and drug development.[2] The non-symmetrical nature of the 2,3'-bipyridine scaffold creates unique steric and electronic environments, which can lead to enhanced selectivity in catalytic applications and novel photophysical properties in resulting metal complexes.[2] A thorough understanding of its physical properties is essential for its effective application in synthesis, purification, and formulation.

Core Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized below. It is important to note that there are discrepancies in the reported values for melting point and CAS number across different suppliers, which may indicate variations in purity or isomeric differences.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrN₂ | [2][3][4] |

| Molecular Weight | 235.08 g/mol | [1][2][3][4] |

| CAS Number | 35989-02-7, 774-53-8 | [3][5] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 75-78 °C or 98-102 °C | [1][2][5] |

| Boiling Point | 332.4 °C at 760 mmHg | [2][5] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in ethanol, dichloromethane, and common organic solvents; slightly soluble in water. | [1][2] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry (MS): GC-MS spectral data for this compound is available in spectral libraries.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Br bond, C-N bonds of the pyridine rings, and aromatic C-H stretching.[6] For a related compound, 5-bromo-2,3-dihydroxy pyridine, C-H valence oscillations are observed in the 3000-3100 cm⁻¹ region, and the C-Br stretching mode is assigned at 960 cm⁻¹.

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[7][8]

Methodology (Capillary Method using Thiele Tube or Mel-Temp Apparatus):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][10] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[7][10]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] In a Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[7][10]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11][12] This property is useful for characterizing liquid compounds or substances that can be melted without decomposition.

Methodology (Capillary Method):

-

Sample Preparation: A few milliliters of the molten compound (or a solution in a high-boiling solvent) are placed in a small fusion tube.[11][13][14]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid.[13]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[11][13] The setup is heated slowly and uniformly.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted.[13] The heat is then removed.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

Solubility can be determined both qualitatively and quantitatively. For drug development professionals, quantitative measurement is often necessary.

Methodology (Gravimetric Shake-Flask Method):

-

Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.[15][16]

-

Agitation: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.[15][16]

-

Separation: The undissolved solid is separated from the solution via filtration (using a low-binding filter plate) or centrifugation.[15][16]

-

Quantification:

-

A precise volume of the clear, saturated supernatant is transferred to a pre-weighed container.[15]

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids decomposition.[15]

-

The container with the dried residue is weighed again. The mass of the dissolved solid is determined by the difference in weight.[15]

-

-

Calculation: Solubility is calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[15]

Logical Workflow Visualization

The synthesis of this compound can be approached through metal-catalyzed cross-coupling reactions, which are common for constructing bipyridine frameworks. The following diagram illustrates a logical workflow for a plausible synthesis route using a Stille or Suzuki coupling reaction, common methods for creating such C-C bonds.[17][18]

Caption: A logical workflow for the synthesis of this compound.

References

- 1. 5-bromo-2,3-bipyridine at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. Buy 5'-Bromo-2,3'-bipyridine | 35989-02-7 [smolecule.com]

- 3. 5'-Bromo-2,3'-bipyridine | C10H7BrN2 | CID 22735181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 774-53-8 | Catsyn [catsyn.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 5-Bromo-2,3'-bipyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2,3'-bipyridine in organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in public literature, this document focuses on reported qualitative solubility and presents a detailed experimental protocol for its quantitative determination.

Core Properties of this compound

This compound is a brominated heterocyclic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol .[1][2][3] It typically appears as a white to off-white solid crystalline powder.[1] This compound serves as a versatile ligand in transition metal coordination chemistry, finding applications in the synthesis of pharmaceutical and agrochemical intermediates, as well as in research and development for organic synthesis.[1][4]

Qualitative Solubility Profile

While precise quantitative solubility data remains elusive in readily accessible literature, qualitative descriptions indicate its general solubility characteristics. The compound is reported to be soluble in common organic solvents.[1] Specific mentions of its solubility in ethanol and dichloromethane have been noted.[4]

For clarity and comparative purposes, the available qualitative solubility information is summarized in the table below.

| Solvent | Qualitative Solubility | Source(s) |

| Common Organic Solvents | Soluble | [1] |

| Ethanol | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Water | Slightly soluble | [1] |

Note: The terms "soluble" and "slightly soluble" are qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol describes the equilibrium gravimetric method, a reliable approach for determining the solubility of this compound in various organic solvents. This method is adapted from established procedures for similar organic compounds.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with constant agitation to ensure the solution reaches saturation.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry, pre-weighed container (e.g., a small beaker or evaporation dish).

-

Transfer a precise volume of the filtered saturated solution into the weighed container.

-

Evaporate the solvent to dryness in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or under reduced pressure in a vacuum desiccator.

-

Once the solvent is completely removed, allow the container with the residue to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a systematic workflow.

Caption: Workflow for the experimental determination of this compound solubility.

References

- 1. 5-bromo-2,3-bipyridine at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. This compound | CAS 774-53-8 | Catsyn [catsyn.com]

- 4. Buy 5'-Bromo-2,3'-bipyridine | 35989-02-7 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Commercial Sourcing and Application of 5-Bromo-2,3'-bipyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic sourcing of key chemical intermediates is a critical first step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial availability of 5-Bromo-2,3'-bipyridine, a versatile heterocyclic building block, and presents detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. A notable point for researchers is the existence of two CAS numbers associated with this compound: 35989-02-7 and 774-53-8 . It is advisable to reference both when searching supplier databases to ensure a comprehensive overview of available products. The table below summarizes key information from several commercial suppliers.

| Supplier | CAS Number(s) Cited | Purity | Available Quantities |

| Smolecule | 35989-02-7 | Not specified | Inquire |

| Catsyn | 774-53-8 | ≥98% | Grams to tons |

| Rhenium Bio Science | 774-53-8 | 95% | Gram quantities |

| Guidechem | 774-53-8 | 99.0% | Gram quantities |

| Regent Chemicals | Not specified | 95% | Inquire |

| Amadis Chemical | 774-53-8 | 97% | Gram quantities |

| Santa Cruz Biotechnology | 774-53-8 | Not specified | Inquire |

| abcr GmbH | 774-53-8 | 95% | Inquire |

| AK Scientific, Inc. | 35989-02-7 | 95% | Inquire |

| Novachemistry | 35989-02-7 | Not specified | Inquire |

Key Synthetic Applications & Experimental Protocols

This compound is a valuable precursor in coordination chemistry and organic synthesis, primarily utilized as a ligand for transition metals and as a building block in cross-coupling reactions. Its unique electronic and steric properties, arising from the unsymmetrical nature of the 2,3'-bipyridine core and the presence of the bromine atom, make it a target for applications in catalysis, materials science, and medicinal chemistry.

Experimental Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The bromine atom on the this compound serves as an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The following is a generalized protocol adapted from established procedures for similar substrates.[1][2]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with an organoboron compound (e.g., an arylboronic acid) in the presence of a base.[1] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[1]

-

Solvent Addition: Add 1,4-dioxane and water to the flask.[1]

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[1]

-

Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Experimental Protocol 2: Synthesis of a Ruthenium(II) Bipyridine Complex

This compound can be used as a ligand in the synthesis of transition metal complexes, such as those of ruthenium, which are of great interest for their applications in photoredox catalysis and as photosensitizers.[3][4][5] The following protocol describes a general method for the synthesis of a heteroleptic ruthenium(II) complex.

Reaction Principle: This synthesis involves the substitution of two chloride ligands from a ruthenium precursor, cis-[Ru(bpy)₂Cl₂], with the this compound ligand in a refluxing solvent mixture. The desired complex is then precipitated as a hexafluorophosphate salt.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (prepared according to literature procedures) (0.5 mmol)[6]

-

This compound (0.5 mmol)

-

Ethanol (20 mL)

-

Water (10 mL)

-

Saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O and this compound in a mixture of ethanol and water.[6]

-

Reaction: Reflux the mixture under an inert atmosphere for 4-6 hours. The solution should become clear and change color, typically to a deep red or orange.[6]

-

Precipitation: Cool the reaction mixture to room temperature. Add a few drops of a saturated aqueous solution of NH₄PF₆ to precipitate the product as the hexafluorophosphate salt.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with small portions of cold water, ethanol, and diethyl ether.[6]

-

Drying: Dry the resulting solid under vacuum to yield the --INVALID-LINK--₂ complex.

Conclusion

This compound is a readily available and highly versatile building block for researchers in synthetic chemistry. Understanding the supplier landscape and having access to reliable experimental protocols are essential for its effective utilization. The methodologies presented in this guide for Suzuki-Miyaura cross-coupling and ruthenium complexation provide a solid foundation for the application of this compound in the development of novel materials and molecules. As with any chemical synthesis, it is imperative that all procedures are carried out with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Spectral Data Analysis of 5-Bromo-2,3'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2,3'-bipyridine (C₁₀H₇BrN₂). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a combination of predicted data based on the analysis of its parent compound, 2,3'-bipyridine, and characteristic spectral data from closely related analogues. Detailed experimental protocols for acquiring such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on the known spectra of 2,3'-bipyridine, with expected shifts due to the electron-withdrawing and anisotropic effects of the bromine substituent on the 3'-pyridyl ring.

Note: The following data are predicted and should be confirmed by experimental analysis.

Predicted ¹H NMR Data

The introduction of a bromine atom at the 5-position of the 3'-pyridyl ring is expected to cause a downfield shift for the adjacent protons (H-4' and H-6') and the proton on the same ring (H-2').

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 2-pyridyl ring | |||

| H-3 | ~7.8-7.9 | ddd | J ≈ 8.0, 2.0, 1.0 |

| H-4 | ~7.4-7.5 | ddd | J ≈ 8.0, 5.0, 1.0 |

| H-5 | ~8.3-8.4 | dt | J ≈ 8.0, 2.0 |

| H-6 | ~8.7-8.8 | ddd | J ≈ 5.0, 2.0, 1.0 |

| 3'-pyridyl ring | |||

| H-2' | ~9.2-9.3 | d | J ≈ 2.0 |

| H-4' | ~8.4-8.5 | dd | J ≈ 2.5, 0.5 |

| H-6' | ~8.7-8.8 | d | J ≈ 2.5 |

Predicted ¹³C NMR Data

The bromine substituent is expected to cause a significant downfield shift at the carbon of substitution (C-5') and influence the chemical shifts of the other carbons in the 3'-pyridyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2-pyridyl ring | |

| C-2 | ~155-156 |

| C-3 | ~121-122 |

| C-4 | ~137-138 |

| C-5 | ~124-125 |

| C-6 | ~150-151 |

| 3'-pyridyl ring | |

| C-2' | ~150-151 |

| C-3' | ~132-133 |

| C-4' | ~138-139 |

| C-5' | ~118-119 |

| C-6' | ~152-153 |

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring high-quality NMR spectra of bipyridine derivatives.[1]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The data should be acquired on a 400 MHz or higher NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate signals (for ¹H NMR) and pick peaks.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| C=N stretch (pyridine ring) | 1600-1550 |

| C=C stretch (pyridine ring) | 1580-1430 |

| C-H in-plane bend | 1300-1000 |

| C-H out-of-plane bend | 900-675 |

| C-Br stretch | 650-550 |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet-forming die.

-

Press the die under high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molar mass: 235.08 g/mol for C₁₀H₇⁷⁹BrN₂ and 237.08 g/mol for C₁₀H₇⁸¹BrN₂), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Mass Spectrum Data

| m/z | Ion Assignment | Comments |

| 234/236 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 155 | [M - Br]⁺ | Loss of a bromine radical. |

| 128 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide. |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment. |

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI).

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

If necessary, add a small amount of formic acid or acetic acid to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and intense signal.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Direct Bromination of 2,3'-Bipyridine: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the direct bromination of 2,3'-bipyridine. While direct bromination protocols for the parent 2,3'-bipyridine are not extensively reported, this guide details established methods for closely related derivatives and provides insights into potential synthetic strategies.

Introduction to Bipyridine Bromination

Bipyridines are a critical class of ligands in coordination chemistry and serve as foundational scaffolds in the development of pharmaceuticals and functional materials. The introduction of bromine atoms onto the bipyridine core is a key synthetic transformation, as the resulting brominated derivatives are versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[1][2][3][4][5]

However, the direct electrophilic bromination of bipyridines can be challenging. The pyridine ring is electron-deficient and thus generally resistant to electrophilic attack.[6] The regioselectivity of the reaction is influenced by the position of the nitrogen atoms and the presence of other substituents.

This guide focuses on direct bromination methods, primarily utilizing N-Bromosuccinimide (NBS) as the brominating agent.

Experimental Protocols

Electrophilic Bromination of [2,3'-Bipyridin]-2'-amine

This protocol details the bromination of an activated bipyridine substrate. The amino group at the 2'-position activates the pyridine ring towards electrophilic substitution.

Experimental Procedure:

-

Dissolve [2,3'-Bipyridin]-2'-amine (1.0 equivalent) in anhydrous acetonitrile (ACN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired brominated product.[7]

Workflow for Electrophilic Bromination of [2,3'-Bipyridin]-2'-amine

References

5-Bromo-2,3'-bipyridine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2,3'-bipyridine. The information is compiled from available safety data sheets and general chemical principles for related compounds, offering best-practice recommendations for maintaining the integrity of this valuable research chemical.

Chemical Stability Profile

This compound is a heterocyclic organic compound that is generally stable under standard ambient conditions (room temperature). However, as with many brominated aromatic compounds, its stability can be influenced by environmental factors such as light, temperature, and moisture. The bromine substituent can influence the electronic properties of the bipyridine system, which may affect its stability and reactivity compared to unsubstituted bipyridines.[1]

While specific degradation pathways for this compound are not extensively documented in the available literature, degradation of related bipyridine complexes in acidic solutions is thought to occur through the protonation of the nitrogen atoms, leading to the dissociation of the ligand from any coordinated metal.[2] In basic solutions, degradation may be more complex, potentially involving the formation of metal hydroxide species.[2]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended. These are based on guidelines for structurally similar brominated pyridine and bipyridine compounds.

General Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C for long-term storage. | Reduced temperature slows down potential degradation processes. |

| For short-term storage, ambient temperature is acceptable.[3] | The compound is generally stable at room temperature for shorter periods. | |

| Light | Store in a light-resistant container.[4][5] | The compound is noted to be light-sensitive, and exposure to light can lead to degradation. |

| Atmosphere | Store in a tightly sealed container.[3][4][5] | Prevents exposure to moisture and atmospheric contaminants. |

| For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon).[4][5] | Minimizes oxidation and hydrolysis. | |

| Moisture | Store in a dry environment. | Moisture can contribute to hydrolytic decomposition. |

| Ventilation | Store in a well-ventilated area.[3][4] | General laboratory safety practice. |

Handling Precautions

Proper handling is crucial to prevent contamination and degradation.

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] |

| Work Environment | Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4][6] |

| Dispensing | Use clean, dry spatulas and glassware to avoid cross-contamination. |

| Container Sealing | After use, ensure the container is tightly sealed to prevent exposure to air and moisture.[3][4][5] |

Experimental Protocols: General Stability Assessment

Forced Degradation Study Protocol

-

Sample Preparation : Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile).

-

Stress Conditions : Expose the solutions to various stress conditions, including:

-

Acidic : 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic : 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative : 3% H₂O₂ at room temperature.

-

Thermal : Store the solid compound at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photolytic : Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points : Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Evaluation : Compare the chromatograms of the stressed samples to that of a control sample (stored under recommended conditions) to identify and quantify any degradation products.

Visualizing Storage and Stability Logic

The following diagrams illustrate the key relationships in maintaining the stability of this compound.

Caption: Relationship between storage conditions and stability.

Caption: Recommended handling and storage workflow.

References

An In-depth Technical Guide to 5-Bromo-2,3'-bipyridine: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3'-bipyridine, a halogenated bipyridine derivative of interest in coordination chemistry, materials science, and as a building block in organic synthesis. This document delves into the systematic IUPAC nomenclature, summarizes key physicochemical properties, and outlines common synthetic methodologies, adhering to a technical format for a specialized audience.

Understanding the IUPAC Nomenclature

The name this compound is derived following the systematic rules of IUPAC nomenclature for ring assemblies.[1] The name can be deconstructed into its constituent parts to understand the precise chemical structure.

-

Parent Hydride: The core of the molecule is a "bipyridine," which indicates an assembly of two interconnected pyridine rings.[1][2]

-

Locants of Interconnection (2,3'): These numbers specify the points of attachment between the two pyridine rings. The unprimed number '2' refers to the C-2 position of the first pyridine ring, and the primed number '3'' refers to the C-3 position of the second ring.[1] Per IUPAC rules, one ring is assigned unprimed numbers and the second is assigned primed numbers to distinguish between them.[1]

-

Substituent (5-Bromo): This indicates that a bromine atom is attached to the carbon atom at the 5-position of one of the pyridine rings. By convention, the unprimed ring (the one connected at its C-2 position) is considered the primary ring for naming substituents unless otherwise specified. Therefore, the bromine atom is located at the C-5 position of the pyridine ring that is attached to the other ring at its C-2 position.

The IUPAC name "3-bromo-5-pyridin-2-ylpyridine" is also a valid and systematic name for this compound, where one pyridine ring is treated as a substituent on the other.[3][4]

The resulting structure is an unsymmetrical bipyridine. The two pyridine rings are twisted relative to each other due to steric hindrance.[4]

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 5-Bromo-2,3'-bipyridine is a valuable building block, and its derivatization via Suzuki coupling provides access to a diverse range of 5-aryl-2,3'-bipyridine compounds. These products are of significant interest due to their potential applications as ligands in catalysis, as functional materials, and as scaffolds in medicinal chemistry. Notably, derivatives of 5-substituted-2,3'-bipyridines have been identified as potent modulators of biological targets, such as the metabotropic glutamate receptor 5 (mGluR5), highlighting their potential in drug discovery for neurological disorders.

These application notes provide a comprehensive overview of the use of this compound in Suzuki cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and insights into the biological relevance of the resulting products.

Reaction Principle

The Suzuki cross-coupling reaction involves a catalytic cycle mediated by a palladium complex. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The coupled product (5-aryl-2,3'-bipyridine) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The successful Suzuki cross-coupling of this compound with various arylboronic acids is dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions and expected yields for this transformation. It is important to note that yields can vary depending on the specific boronic acid used and the purity of the starting materials.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 12 | 80-95 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 100 | 18 | 70-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 65-80 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 24 | 60-75 |

Experimental Protocols

The following is a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

General Procedure for the Synthesis of 5-Aryl-2,3'-bipyridines

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (8 mL)

-

Degassed water (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,3'-bipyridine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of the synthesized compounds, the following diagrams are provided.

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Derivatives of 5-aryl-2,3'-bipyridines have shown potential as antagonists of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in a variety of neurological and psychiatric disorders, making it an important drug target. The following diagram illustrates the canonical signaling pathway of mGluR5.

Caption: Canonical mGluR5 receptor signaling pathway.

Conclusion

The Suzuki cross-coupling reaction of this compound provides a robust and efficient method for the synthesis of a diverse array of 5-aryl-2,3'-bipyridine derivatives. These compounds hold significant promise in the fields of medicinal chemistry and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and applications of this important class of molecules. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximal yields and purity. The potential of these compounds to modulate key signaling pathways, such as the mGluR5 pathway, underscores their importance for future drug discovery and development efforts.

5-Bromo-2,3'-bipyridine as a Ligand for Transition Metal Complexes: Application Notes and Protocols

Disclaimer: Detailed experimental data and protocols specifically for transition metal complexes of 5-Bromo-2,3'-bipyridine are scarce in the current scientific literature. The following application notes and protocols are based on the established chemistry of closely related bromo-substituted bipyridine ligands and their transition metal complexes. Researchers should consider this information as a general guide and may need to perform optimizations for their specific systems.

Introduction

This compound is a functionalized bipyridine ligand that holds significant potential in the development of novel transition metal complexes. The presence of the bromine atom offers a versatile handle for post-complexation modification via cross-coupling reactions, allowing for the synthesis of more complex architectures and the fine-tuning of the electronic and steric properties of the resulting complexes. The 2,3'-bipyridine scaffold, in contrast to the more common 2,2'-bipyridine, provides a different coordination geometry and bite angle, which can influence the photophysical, catalytic, and biological properties of the metal complexes.

Transition metal complexes featuring bipyridine-based ligands are widely explored for their applications in catalysis, materials science, and medicine.[1] The introduction of a bromo substituent on the bipyridine frame can further enhance these properties or introduce new functionalities.

Potential Applications

Based on the chemistry of related bipyridine complexes, transition metal complexes of this compound are expected to find applications in the following areas:

-

Homogeneous Catalysis: Palladium complexes of bipyridine ligands are known to be effective catalysts for various cross-coupling reactions. The electronic properties of the this compound ligand could influence the catalytic activity and selectivity in reactions such as Suzuki-Miyaura, Heck, and C-H activation.

-

Photoredox Catalysis: Ruthenium and Iridium complexes with bipyridine ligands are renowned for their use as photosensitizers in photoredox catalysis. The bromo substituent can modulate the redox potentials and excited-state properties of these complexes, potentially leading to catalysts with tailored reactivity.

-

Luminescent Materials: Iridium(III) and Ruthenium(II) complexes of bipyridine derivatives often exhibit strong luminescence. Complexes of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

-

Anticancer Agents: A variety of transition metal complexes with bipyridine ligands have shown promising anticancer activity. The mechanism of action often involves DNA intercalation or the generation of reactive oxygen species. The lipophilicity and electronic properties imparted by the bromo group could influence the cellular uptake and cytotoxicity of such complexes.

Experimental Protocols

The following are generalized protocols for the synthesis of transition metal complexes with bipyridine-type ligands and representative procedures for their application. These protocols are not specific to this compound and will require adaptation and optimization.

Protocol 1: Synthesis of a Ruthenium(II) Bipyridine Complex

This protocol describes a general method for the synthesis of a dichlorido(bipyridine)ruthenium(II) precursor, which can be further functionalized.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound

-

Dimethylformamide (DMF)

-

Lithium chloride (LiCl)

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve RuCl₃·xH₂O (1.0 eq) and this compound (1.0 eq) in DMF under an inert atmosphere.

-

Add an excess of LiCl (10 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add deionized water to the solution to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to yield the [Ru(5-Br-2,3'-bpy)Cl₂]n complex.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Workflow for Ruthenium(II) Complex Synthesis

Caption: General workflow for the synthesis of a Ru(II) complex.

Protocol 2: Synthesis of an Iridium(III) Bipyridine Complex

This protocol outlines a general procedure for the synthesis of a cyclometalated iridium(III) complex.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

2-ethoxyethanol

-

A cyclometalating ligand (e.g., 2-phenylpyridine)

-

This compound

-